molecular formula C14H24N4O2 B14162216 Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate

Cat. No.: B14162216
M. Wt: 280.37 g/mol
InChI Key: MTCZZTOFHXUXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes tert-butyl groups and a pyrazole ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of tert-butyl nitrite and aniline starting materials, followed by borylation and other reactions . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts. The goal is to achieve high yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrazole compounds.

Scientific Research Applications

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate is unique due to its specific structure, which includes multiple tert-butyl groups and a pyrazole ring. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl 3-amino-6-tert-butyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C14H24N4O2/c1-13(2,3)10-9-8(11(15)17-16-9)7-18(10)12(19)20-14(4,5)6/h10H,7H2,1-6H3,(H3,15,16,17)

InChI Key

MTCZZTOFHXUXOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.